molecular formula C9H17NO B085782 4-Oxa-1-azaspiro[5.5]undecane CAS No. 180-78-9

4-Oxa-1-azaspiro[5.5]undecane

Cat. No. B085782
CAS RN: 180-78-9
M. Wt: 155.24 g/mol
InChI Key: MSFPQGSNHFGHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Oxa-1-azaspiro[5.5]undecane derivatives involves various strategies aimed at constructing the spirocyclic framework efficiently. One approach utilizes the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of this method in constructing spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Another method explored synthetic routes towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, showcasing the challenges and unexpected outcomes in achieving the desired diazaspiroketal framework (Goubert et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Oxa-1-azaspiro[5.5]undecane compounds is explored through techniques such as 13C nuclear magnetic resonance spectroscopy. Conformational analysis of 1-oxaspiro[5.5]undecanes reveals the influence of endo and exo anomeric effects in the acetal function, highlighting the dynamic nature of these molecules and their conformers (Deslongchamps & Pothier, 1990).

Chemical Reactions and Properties

4-Oxa-1-azaspiro[5.5]undecane derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. For instance, a novel Prins cascade process has been developed for their synthesis, indicating the utility of these structures in organic synthesis (Reddy et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches to Spiroaminals Spiroaminals like 4-Oxa-1-azaspiro[5.5]undecane are intriguing targets for chemical synthesis due to their unique structures and significant biological activities. They are found at the core of various natural and synthetic products. The review by Sinibaldi and Canet (2008) highlights different strategies developed for synthesizing these compounds, underscoring their novelty and potential applications in diverse fields (Sinibaldi & Canet, 2008).

Applications in Medicinal Chemistry

  • Antibacterial Agents Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives, revealing substantial antibacterial activity against specific strains of bacteria (Lukin et al., 2022).

  • Chronic Kidney Diseases Treatment Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, showing promise as orally active drug candidates for treating chronic kidney diseases (Kato et al., 2014).

  • CCR5 Antagonists for HIV Treatment Yang et al. (2009) discovered novel CCR5 antagonists based on the 1-oxa-3,9-diazaspiro[5.5]undecane template, showing potential for HIV treatment (Yang et al., 2009).

  • Inhibitors of Soluble Epoxide Hydrolase Lukin et al. (2018) developed spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold-based inhibitors of soluble epoxide hydrolase (sEH), presenting potential therapeutic applications in cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).

Organic Synthesis and Catalysis

Asymmetric Electrochemical Lactonization Kashiwagi et al. (2003) utilized a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl radical to achieve electrocatalytic oxidation of diols, resulting in the production of optically active lactones. This highlights the potential of 4-Oxa-1-azaspiro[5.5]undecane derivatives in asymmetric synthesis (Kashiwagi et al., 2003).

properties

IUPAC Name

4-oxa-1-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPQGSNHFGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627584
Record name 4-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-1-azaspiro[5.5]undecane

CAS RN

180-78-9
Record name 4-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.